molecular formula C24H29N3O4 B3871129 4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 5609-72-3

4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B3871129
CAS RN: 5609-72-3
M. Wt: 423.5 g/mol
InChI Key: NYFQDEIZRGROGV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrimidine ring structure, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a methoxybenzyl group, which is a benzene ring with a methoxy (OCH3) and a methyl (CH3) group attached . Additionally, it has a diethylamino phenyl group, which is a benzene ring with a diethylamino (N(C2H5)2) group attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific locations of these groups on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Properties like solubility, melting point, boiling point, and reactivity can all be influenced by the types of functional groups present and their locations on the molecule .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some compounds might be irritants or toxic, while others might be safe to handle. Without more specific information, it’s hard to say what the safety and hazards of this compound might be .

Future Directions

The future directions for research on a compound like this could include exploring its potential uses in various fields, such as medicine or materials science. This could involve studying its properties, reactions, and interactions with other molecules .

properties

IUPAC Name

(4-methoxyphenyl)methyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-5-27(6-2)19-11-9-18(10-12-19)22-21(16(3)25-24(29)26-22)23(28)31-15-17-7-13-20(30-4)14-8-17/h7-14,22H,5-6,15H2,1-4H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFQDEIZRGROGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389495
Record name AC1MK1PI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5609-72-3
Record name AC1MK1PI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
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4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
Reactant of Route 3
4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
Reactant of Route 4
4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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